(1R,2R)-2-Fluoro-2-phenylcyclopropanamine chemical structure properties
(1R,2R)-2-Fluoro-2-phenylcyclopropanamine chemical structure properties
Structural Properties, Synthesis, and Pharmacological Applications
Executive Summary
(1R,2R)-2-Fluoro-2-phenylcyclopropanamine is a specialized fluorinated cyclopropylamine scaffold primarily utilized in the development of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors. Structurally derived from the non-fluorinated antidepressant tranylcypromine (2-PCPA) , the introduction of a fluorine atom at the C2 position (geminal to the phenyl ring) fundamentally alters the molecule's electronic properties, metabolic stability, and enzyme inhibition kinetics.
This guide details the physicochemical characteristics, synthetic routes, and mechanism of action (MoA) of this scaffold, with a specific focus on its role as a mechanism-based "suicide" inhibitor in epigenetic therapy.
Part 1: Structural & Stereochemical Analysis
The molecule is defined by three critical structural features: the cyclopropane ring strain, the vicinal amine/phenyl arrangement, and the geminal fluorine substitution.
1. Stereochemical Configuration (CIP Priority Analysis)
The designation (1R,2R) dictates the absolute configuration. Due to the high atomic priority of Fluorine (Atomic Number 9) compared to Carbon, the Cahn-Ingold-Prelog (CIP) assignment differs from the non-fluorinated parent.
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C1 (Amine Center): Nitrogen > C2 > C3 > H. Configuration (1R) implies the amine (-NH₂) is oriented "Up" (Wedge).
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C2 (Quaternary Center): Fluorine > Phenyl > C1 > C3. Configuration (2R) implies the Fluorine (-F) is oriented "Up" (Wedge).
Geometric Consequence: In the (1R,2R) isomer, the Amine and Fluorine are cis to each other.[1] Consequently, the Amine and Phenyl group are trans .
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Significance: The trans-orientation of the amine and phenyl groups mimics the bioactive conformation of tranylcypromine, allowing the molecule to fit into the LSD1 active site, while the fluorine atom engages in specific electronic interactions and prevents metabolic oxidation at the benzylic position.
2. The "Fluorine Effect" on Physicochemical Properties
| Property | Effect of C2-Fluorine Substitution | Mechanism |
| pKa (Amine) | Decreased (~6.5 - 7.5 vs. ~8.5 for tranylcypromine) | Strong electron-withdrawing inductive effect (-I) of fluorine reduces N-lone pair availability. |
| Lipophilicity | Increased | Fluorine increases lipophilicity (C-F bond), enhancing blood-brain barrier (BBB) permeability. |
| Metabolic Stability | Enhanced | The C2-F bond blocks benzylic hydroxylation, a primary clearance pathway for phenylcyclopropanes. |
| Ring Strain | Increased | Repulsion between the F-lone pairs and adjacent bonds increases ring strain, facilitating ring-opening during enzyme inhibition. |
Part 2: Mechanism of Action (LSD1 Inhibition)
(1R,2R)-2-Fluoro-2-phenylcyclopropanamine acts as a mechanism-based irreversible inhibitor (suicide substrate) of LSD1. The presence of the fluorine atom modulates the Single Electron Transfer (SET) mechanism required for covalent adduct formation with the FAD cofactor.
Pathway Logic
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Recognition: The amine binds to the LSD1 active site, mimicking the methylated lysine substrate.
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Oxidation: FAD oxidizes the amine to an imine intermediate.
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Ring Opening: The cyclopropyl ring undergoes radical ring opening. The fluorine atom stabilizes the developing radical/charge at the benzylic position.
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Adduct Formation: The opened ring forms a covalent bond with the C(4a) position of the FAD cofactor, permanently disabling the enzyme.
Figure 1: Mechanism of LSD1 inactivation by 2-fluoro-2-phenylcyclopropanamine. The fluorine atom influences the kinetics of the ring-opening step.
Part 3: Synthetic Methodology
Synthesizing the gem-fluoro-phenyl cyclopropane core with high enantiopurity is challenging due to the quaternary center. The following protocol outlines a robust route utilizing carbene insertion, followed by resolution.
Protocol: Synthesis via Fluorocarbene Insertion
Reagents: Styrene, Chlorofluorocarbene precursor (e.g., dichlorofluoromethyl phenyl sulfone), Sodium borohydride, Chiral Resolving Agent (e.g., (S)-Mandelic acid).
Step-by-Step Workflow:
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Carbene Generation & Cyclopropanation:
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React styrene with a fluorocarbene source (generated in situ from dichlorofluoromethyl phenyl sulfone or similar) under phase-transfer catalysis.
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Result: Formation of 1-chloro-1-fluoro-2-phenylcyclopropane (racemic mixture).
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Reduction to Amine Precursor:
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The chloro-fluoro cyclopropane is chemically unstable for direct amination. A standard route involves converting the chloro-group to an ester or nitrile, or using a specific styrene precursor (e.g.,
-fluorostyrene) followed by cyclopropanation with a diazoacetate, then Curtius rearrangement. -
Alternative (Direct): Use 1-fluoro-1-phenyl-alkene reacting with a carbenoid generated from diazomethane/zinc (Simmons-Smith type) to yield the cyclopropane, followed by functionalization.
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Chiral Resolution (Critical Step):
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Since direct asymmetric synthesis is low-yield, resolution of the racemic amine is preferred.
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Dissolve racemic 2-fluoro-2-phenylcyclopropanamine in Ethanol.
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Add 0.5 equivalents of (S)-Mandelic Acid .
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Heat to reflux and allow slow crystallization.
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Filter crystals. The (1R,2R) isomer typically forms a diastereomeric salt with specific chiral acids (verify specific acid match via screening).
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Free Basing:
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Treat the purified salt with 1M NaOH.
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Extract with Dichloromethane (DCM).
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Dry over MgSO₄ and concentrate.
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Figure 2: Synthetic pathway focusing on the construction of the fluorinated cyclopropane core and subsequent chiral resolution.
Part 4: Experimental Validation (LSD1 Assay)
To confirm the activity of the synthesized (1R,2R) isomer, an enzymatic demethylation assay is required.
Protocol: LSD1-CoREST Demethylase Assay
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Buffer Preparation: 50 mM HEPES (pH 7.5), 0.1 mM DTT, 5% Glycerol.
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Enzyme Mix: Incubate recombinant human LSD1/CoREST complex (50 nM) with varying concentrations of (1R,2R)-2-fluoro-2-phenylcyclopropanamine (0.01
M to 100 M) for 30 minutes at room temperature. Note: Pre-incubation is vital for mechanism-based inhibitors to allow adduct formation. -
Substrate Addition: Add H3K4me2 (dimethylated histone H3 peptide) substrate (10
M). -
Detection: Use a peroxidase-coupled reaction (Amplex Red) to detect H₂O₂ produced during the demethylation cycle.
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Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Log[Inhibitor]. Calculate IC₅₀.
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Expected Result: The (1R,2R) isomer should exhibit an IC₅₀ in the low nanomolar range (<100 nM), significantly more potent than the non-fluorinated parent (Tranylcypromine IC₅₀
2-5 M).
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References
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Mimasu, S., et al. (2010). "Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1." Biochemistry. Link
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Yang, M., et al. (2007). "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine." Biochemistry. Link
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Yoshida, M.R., et al. (2004). "Fluorinated phenylcyclopropylamines.[2] 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase."[2] Journal of Medicinal Chemistry. Link
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Haufe, G., et al. (2008). "Conformational preferences and basicities of monofluorinated cyclopropyl amines." Journal of Physical Chemistry A. Link
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PubChem. "(1R,2S)-2-Fluorocyclopropan-1-amine (Compound Summary)." National Library of Medicine. Link
Sources
- 1. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
- 2. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
